molecular formula C9H8N2OS B2968725 5-Methyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 1601219-59-3

5-Methyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2968725
CAS No.: 1601219-59-3
M. Wt: 192.24
InChI Key: LOEKVKRQGIANPP-UHFFFAOYSA-N
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Description

5-Methyl-2-sulfanylidene-1H-quinazolin-4-one is a derivative of quinazolin-4-one . Quinazolinones have broad applications in the biological, pharmaceutical, and material fields .


Synthesis Analysis

Quinazolin-4(1H)-ones can be synthesized via amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .


Molecular Structure Analysis

The molecular structure of quinazolin-4(1H)-ones is characterized by a benzene ring fused with a 2-pyrimidinone ring .


Chemical Reactions Analysis

Quinazolin-4(1H)-ones can be synthesized via amination and annulation of amidines and benzamides . This involves a copper-mediated tandem C(sp2)–H amination and annulation .

Mechanism of Action

While the specific mechanism of action for 5-Methyl-2-sulfanylidene-1H-quinazolin-4-one is not mentioned in the retrieved papers, quinazolin-4-ones have broad applications in the biological, pharmaceutical, and material fields .

Future Directions

Quinazolin-4-ones have broad applications in the biological, pharmaceutical, and material fields . Therefore, studies on the synthesis of these compounds are widely conducted . Future research could focus on developing more efficient synthesis methods and exploring the potential applications of these compounds in various fields .

Properties

IUPAC Name

5-methyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-5-3-2-4-6-7(5)8(12)11-9(13)10-6/h2-4H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEKVKRQGIANPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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